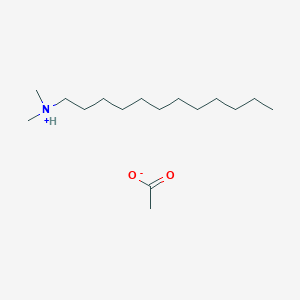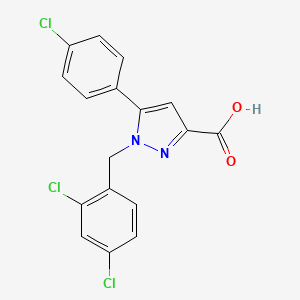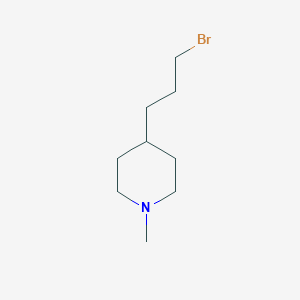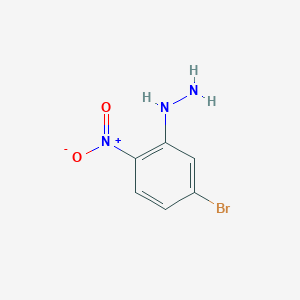![molecular formula C14H10O2 B3188153 [1,1'-Biphenyl]-3,3'-dicarbaldehyde CAS No. 19800-47-6](/img/structure/B3188153.png)
[1,1'-Biphenyl]-3,3'-dicarbaldehyde
概要
説明
[1,1’-Biphenyl]-3,3’-dicarbaldehyde: is an organic compound consisting of two benzene rings connected by a single bond, with aldehyde groups attached to the 3 and 3’ positions
科学的研究の応用
Chemistry: [1,1’-Biphenyl]-3,3’-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structural framework can be modified to enhance biological activity and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-3,3’-dicarbaldehyde is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile precursor for the synthesis of functional materials .
作用機序
Target of Action
The primary targets of [1,1’-Biphenyl]-3,3’-dicarbaldehyde are the Programmed Death-1 (PD-1) and its ligand (PD-L1) . These targets play a crucial role in the immune system, specifically in the regulation of T-cell activity. The interaction between PD-1 and PD-L1 can lead to the suppression of T-cell activity, which can result in immune evasion by cancer cells .
Mode of Action
[1,1’-Biphenyl]-3,3’-dicarbaldehyde interacts with its targets by binding to PD-L1 at its PD-1 binding site . This interaction can inhibit the PD-1/PD-L1 pathway, thereby preventing the suppression of T-cell activity. As a result, the immune system’s ability to fight against cancer cells is enhanced .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, [1,1’-Biphenyl]-3,3’-dicarbaldehyde can prevent the suppression of T-cell activity, thereby enhancing the immune system’s ability to fight against cancer cells .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-3,3’-dicarbaldehyde’s action are primarily related to its ability to enhance the immune system’s ability to fight against cancer cells. By inhibiting the PD-1/PD-L1 pathway, the compound can prevent the suppression of T-cell activity, thereby enhancing the immune response against cancer cells .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbaldehyde typically involves the oxidation of [1,1’-Biphenyl]-3,3’-dimethyl compound. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the methyl groups to aldehyde groups . Another method involves the use of potassium permanganate (KMnO4) in an alkaline medium, followed by acidification to yield the desired dicarbaldehyde .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbaldehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’-dicarbaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde groups can influence the reactivity of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
類似化合物との比較
[1,1’-Biphenyl]-4,4’-dicarbaldehyde: Similar structure but with aldehyde groups at the 4 and 4’ positions.
[1,1’-Biphenyl]-2,2’-dicarbaldehyde: Aldehyde groups at the 2 and 2’ positions.
[1,1’-Biphenyl]-4,4’-dimethyl: Precursor for the synthesis of [1,1’-Biphenyl]-3,3’-dicarbaldehyde.
Uniqueness: The position of the aldehyde groups in [1,1’-Biphenyl]-3,3’-dicarbaldehyde influences its chemical reactivity and the types of reactions it can undergo. This makes it distinct from other biphenyl derivatives with different substitution patterns .
特性
IUPAC Name |
3-(3-formylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCLRHSEMGXKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288116 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-47-6 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3,3'-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of [1,1'-Biphenyl]-3,3'-dicarbaldehyde contribute to its unique crystal packing?
A1: this compound, also known as divanillin, exhibits a remarkable crystal structure. The molecule possesses twofold symmetry and forms strong alcohol-aldehyde hydrogen bonds with four neighboring molecules. [] This interaction results in a three-dimensional hydrogen-bonding network with a diamond-like arrangement of six divanillin units forming a ring. Furthermore, π-π interactions between molecules along the c-axis contribute to the formation of four interpenetrating networks. [] This complex arrangement is suggested to be responsible for the aging process observed in divanillin powders. []
Q2: Can this compound be used to detect specific metal ions?
A2: Yes, research indicates that this compound can function as a selective colorimetric chemosensor for Cu²⁺ ions in aqueous solutions. [] When a chemosensor derived from this compound interacts with Cu²⁺ ions, a noticeable color change occurs due to a bathochromic shift in the UV-Vis spectra at 420 nm. [] This color change, attributed to the formation of a 2:1 complex between the chemosensor and Cu²⁺, enables the detection and quantification of Cu²⁺ ions in environmental water samples. []
Q3: Is this compound a promising building block for synthesizing complex molecules?
A3: Indeed, this compound serves as a crucial starting material in the synthesis of various organic compounds. For instance, it plays a key role in the synthesis of cardinalin 3, a dimer of ventiloquinone L. [] The synthetic route involves utilizing this compound in a series of reactions, including Stobbe condensation and Friedel-Crafts acylation, to construct the complex structure of cardinalin 3. [] This highlights the versatility of this compound as a building block in organic synthesis.
Q4: Does this compound exhibit any antioxidant properties?
A4: While this compound itself is not extensively studied for its antioxidant properties, a derivative, 3,3′-dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol, synthesized via radical coupling of this compound, exhibits noteworthy antioxidant activity. [] This derivative, when anchored on mesoporous alumina, demonstrates even greater antioxidant potential compared to its free form. [] These findings suggest potential applications of this compound derivatives in food and cosmetic packaging for enhanced product preservation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)







![Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-](/img/structure/B3188121.png)
![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)
![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)
![acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B3188136.png)


